An In-depth Technical Guide to 2,4-Dimethoxyaniline (CAS No. 2735-04-8)
An In-depth Technical Guide to 2,4-Dimethoxyaniline (CAS No. 2735-04-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2,4-Dimethoxyaniline. The information is intended to support research, development, and quality control activities involving this compound.
Core Properties
2,4-Dimethoxyaniline is an organic compound that serves as a versatile intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] Its chemical structure, characterized by an aniline (B41778) core with two methoxy (B1213986) groups at positions 2 and 4, influences its reactivity and physical properties.
Physicochemical Properties
The key physicochemical properties of 2,4-Dimethoxyaniline are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2735-04-8 | [3] |
| Molecular Formula | C₈H₁₁NO₂ | [3] |
| Molecular Weight | 153.18 g/mol | [3] |
| Appearance | White to pale yellow or black crystalline solid. | [3][4] |
| Melting Point | 33-36 °C | [5] |
| Boiling Point | 144 °C at 20 Torr | [6] |
| Density | 1.075 g/mL at 25 °C | [5] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents. | [2][4] |
| Flash Point | 109 °C (closed cup) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of 2,4-Dimethoxyaniline. Key spectral data are summarized below.
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic protons, methoxy groups, and the amine group. | [7] |
| ¹³C NMR | Resonances for the aromatic carbons, including those bearing the methoxy and amino substituents, and the methoxy carbons. | [3] |
| FTIR (KBr Pellet) | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups. | [8] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 153, with characteristic fragmentation patterns. | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2,4-Dimethoxyaniline are provided below. These protocols are based on established procedures and can be adapted for specific laboratory settings.
Synthesis of 2,4-Dimethoxyaniline
A common and efficient method for the synthesis of 2,4-Dimethoxyaniline is the reduction of 2,4-dimethoxynitrobenzene.[9] The following protocol is adapted from a patented method.[9]
Reaction: Reduction of 2,4-dimethoxynitrobenzene using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.
Materials:
-
2,4-Dimethoxynitrobenzene
-
Hydrazine hydrate (80% solution)
-
Ferric chloride (catalyst)
-
Activated carbon
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethoxynitrobenzene (1 part by weight) and ethanol (2 parts by weight).
-
To this solution, add activated carbon (0.12 parts by weight), ferric chloride (0.005 parts by weight), and 80% hydrazine hydrate (0.7 parts by weight).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.
-
Maintain the reflux for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the activated carbon and catalyst. The activated carbon can be recycled.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Cool the concentrated crude product to 15-18 °C to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the crude product with a 1:1 mixture of ethanol and water.
-
Dry the purified product in an oven to obtain 2,4-Dimethoxyaniline.
Diagram of Synthesis Workflow:
Caption: Synthesis of 2,4-Dimethoxyaniline via reduction.
Analytical Protocols
Objective: To confirm the chemical structure of 2,4-Dimethoxyaniline.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 10-20 mg of the 2,4-Dimethoxyaniline sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)
¹³C NMR Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more for adequate signal-to-noise
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm)
Objective: To identify the functional groups present in 2,4-Dimethoxyaniline.
Instrumentation: FTIR Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the 2,4-Dimethoxyaniline sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[10]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: Scan a blank KBr pellet for background correction.[10]
Objective: To assess the purity of 2,4-Dimethoxyaniline and confirm its molecular weight.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a stock solution of 2,4-Dimethoxyaniline in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of 1-10 µg/mL.
GC-MS Parameters (General for Aromatic Amines):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the analyte (e.g., 200).
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
Biological and Logical Relationships
While 2,4-Dimethoxyaniline is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. For instance, Schiff bases derived from dimethoxyanilines have shown potential as antioxidant agents.[11][12] This highlights the importance of 2,4-Dimethoxyaniline as a building block in the development of new therapeutic agents.
Conceptual Pathway to Bioactive Derivatives:
Caption: Role of 2,4-Dimethoxyaniline in developing bioactive compounds.
Safety and Handling
2,4-Dimethoxyaniline is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CAS 2735-04-8: 2,4-Dimethoxyaniline | CymitQuimica [cymitquimica.com]
- 3. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2,4-ジメトキシアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. shimadzu.com [shimadzu.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
